chd-5

概要

説明

CHD-5は、クロモドメインヘリケースDNA結合タンパク質5としても知られており、クロモドメインヘリケースDNA結合タンパク質ファミリーのメンバーです。このファミリーは、クロモドメイン、ヘリケースATP結合ドメイン、および追加の機能ドメインを特徴としています。this compoundは、神経特異的なタンパク質であり、クロマチンリモデリングと遺伝子転写において重要な役割を果たします。 また、特に神経芽細胞腫の文脈において、潜在的な腫瘍抑制遺伝子と考えられています .

準備方法

合成経路と反応条件

CHD-5の合成には、複雑な生化学的プロセスが含まれます。 1つの方法は、金属触媒の存在下で水素供与体によるレゾルシノールの還元を含み、this compoundの前駆体である1,3-シクロヘキサンジオンを生成します 。このプロセスは通常、高圧とアルカリ性条件を伴います。

工業的生産方法

関連する化合物の製造には、ラネーニッケル、ルテニウム、またはロジウムなどの触媒を担体に用いた、芳香族ヒドロキシ化合物の水素化がしばしば含まれます .

化学反応の分析

反応の種類

CHD-5は、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

置換: ある原子または原子団を別の原子または原子団で置き換えることを含みます。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 一般的な試薬には、水素ガスと、炭素上のパラジウムなどの金属触媒があります。

置換: 一般的な試薬には、さまざまな条件下でハロゲンと求核剤があります。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりケトンまたはアルデヒドが生成される可能性があり、一方、還元によりアルコールまたは炭化水素が生成される可能性があります .

科学研究への応用

This compoundは、以下を含むいくつかの科学研究への応用があります。

化学: クロマチンリモデリングと遺伝子転写に関する研究に使用されます。

生物学: 神経系の発達において役割を果たし、腫瘍抑制因子として機能します。

医学: 神経芽細胞腫やその他の癌の治療における潜在的な役割について調査されています。

産業: 医薬品や農薬の製造に使用されます

科学的研究の応用

Tumor Suppression

Mechanisms of Action

- Cell Proliferation and Apoptosis : Studies have shown that overexpression of CHD5 inhibits cell proliferation and promotes apoptosis in various cancer cell lines, including hepatocellular carcinoma and neuroblastoma. For instance, overexpression of CHD5 has been linked to increased levels of p21 and decreased levels of Cyclin B1, leading to cell cycle arrest and apoptosis .

- Metastasis Inhibition : In neuroblastoma, CHD5 has been demonstrated to reduce metastatic potential. Experimental evidence indicates that forced expression of CHD5 decreases clonogenicity and tumorigenicity in vivo .

Case Studies

- A study on hepatocellular carcinoma indicated that knockdown of CHD5 led to enhanced cell proliferation and migration, while its restoration resulted in significant antitumor effects .

- In colorectal cancer, epigenetic silencing of CHD5 was associated with increased tumor growth and metastasis, highlighting its role as a direct target for therapeutic intervention .

Biomarker Potential

Prognostic Value

- Single Nucleotide Polymorphisms (SNPs) : Research has identified specific SNPs within the CHD5 gene that correlate with poor prognosis in hepatocellular carcinoma patients. The presence of certain haplotypes was associated with decreased overall survival rates .

- Expression Levels : Low expression of CHD5 has been linked to advanced stages of various cancers, including breast and lung cancer. Restoration of CHD5 expression has been shown to reverse tumorigenic properties in cell lines derived from these cancers .

Clinical Applications

- The assessment of CHD5 expression levels could serve as a valuable prognostic tool in clinical settings, aiding in the stratification of patients based on their risk profiles for aggressive disease progression.

Chromatin Remodeling

Role in Gene Regulation

- As a part of the NuRD complex, CHD5 is involved in the regulation of chromatin structure, influencing transcriptional activation and repression. This function is critical for maintaining genomic stability and proper cellular responses to DNA damage .

Applications in Functional Genomics

- Understanding the mechanistic role of CHD5 in chromatin remodeling can provide insights into novel therapeutic strategies targeting epigenetic modifications in cancer therapy.

Research Tools

Experimental Models

作用機序

CHD-5は、ヒストンを介してDNAに結合し、遺伝子転写を調節することにより、その効果を発揮します。それは、ヒストンH3のトリメチル化された「Lys-27」(H3K27me3)と非メチル化された「Lys-4」を特異的に認識して結合します。ヒストン脱アセチル化酵素NuRD複合体の構成要素として、クロマチンのリモデリングに関与しています。 This compoundは、神経終末の分化を促進する遺伝子の発現を活性化し、ヒストンH3の「Lys-27」でのトリメチル化を正に調節することにより、非神経細胞系統への分化を促進する遺伝子を抑制します .

類似化合物との比較

類似化合物

CHD1: クロモドメインヘリケースDNA結合タンパク質ファミリーの別のメンバーであり、クロマチンリモデリングに関与しています。

CHD2: CHD-5と同様に、遺伝子転写とクロマチンリモデリングにおいて役割を果たしています。

CHD3: クロマチンリモデリングにおいて機能し、NuRD複合体の جزءです。

This compoundの独自性

This compoundは、神経特異的な発現と、神経芽細胞腫における潜在的な腫瘍抑制因子としての役割により、ユニークです。 クロモドメインヘリケースDNA結合タンパク質ファミリーの他のメンバーとは異なり、this compoundは、神経終末の分化に関与する遺伝子を特異的に調節し、非神経細胞系統への分化を促進する遺伝子を抑制します .

生物活性

Chromodomain helicase DNA binding protein 5 (CHD5) is a member of the CHD family of chromatin remodeling proteins, known for its role as a tumor suppressor gene (TSG). This article explores the biological activity of CHD5, particularly its implications in cancer biology, cellular processes, and potential therapeutic applications. The findings are supported by various studies, case analyses, and data tables that highlight CHD5's functions and mechanisms.

Biological Functions and Mechanisms

CHD5 is primarily recognized for its involvement in regulating cell proliferation, apoptosis, and senescence. Its biological activities are mediated through several mechanisms:

- Tumor Suppression : CHD5 acts as a TSG by regulating pathways associated with cell cycle control and apoptosis. It has been shown to upregulate p53 through the activation of p19 Arf, thereby influencing cellular responses to stress and oncogenic signals .

- Cell Cycle Regulation : In chronic myeloid leukemia (CML) cells, overexpression of CHD5 leads to cell cycle arrest at the G2/M phase and promotes apoptosis. This is associated with increased levels of p21 and altered phosphorylation states of cyclin-dependent kinases (CDKs), indicating a robust mechanism for inhibiting tumor cell proliferation .

- Epigenetic Regulation : CHD5 is subject to epigenetic modifications that can silence its expression in various cancers. Methylation of its promoter region has been linked to reduced expression levels in neuroblastomas and colorectal cancers (CRCs), suggesting that restoring CHD5 function could be a potential therapeutic strategy .

Case Studies

Several studies have illustrated the role of CHD5 in various cancer types:

- Neuroblastoma : Research indicates that high expression levels of CHD5 correlate with favorable clinical outcomes. Inactivation typically occurs via deletion or epigenetic silencing rather than mutations .

- Chronic Myeloid Leukemia (CML) : A study demonstrated that activation of CHD5 significantly inhibited CML cell proliferation and induced apoptosis, highlighting its potential as a therapeutic target in hematological malignancies .

- Colorectal Cancer (CRC) : Overexpression of CHD5 in CRC cell lines led to decreased cell growth and increased apoptosis, further supporting its role as a TSG in gastrointestinal tumors .

Table 1: Summary of CHD5 Functions in Different Cancer Types

| Cancer Type | Mechanism of Action | Outcome |

|---|---|---|

| Neuroblastoma | Epigenetic regulation, p53 activation | Favorable prognosis |

| Chronic Myeloid Leukemia | Cell cycle arrest, apoptosis induction | Reduced proliferation |

| Colorectal Cancer | Cell growth inhibition, apoptosis promotion | Decreased tumor growth |

Table 2: Effects of CHD5 Overexpression on Cellular Markers

| Marker | Pre-Overexpression Levels | Post-Overexpression Levels |

|---|---|---|

| p21 | Low | High |

| Cyclin B1 | High | Low |

| Cleaved Caspase-3 | Low | High |

| Bcl-2 | High | Low |

Research Findings

Recent pan-cancer analyses have identified CHD5 as a potential biomarker for glioma and other malignancies. Its expression levels were found to correlate positively with microsatellite instability (MSI) in several cancer types, suggesting that it may play a role in DNA damage response pathways . Furthermore, studies have indicated that the downregulation of CHD5 can lead to enhanced DNA damage response mechanisms, which are often associated with poor patient outcomes .

特性

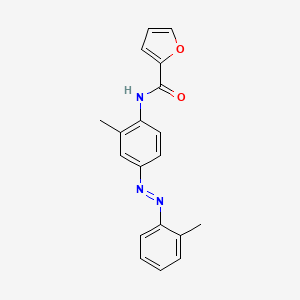

IUPAC Name |

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-13-6-3-4-7-17(13)22-21-15-9-10-16(14(2)12-15)20-19(23)18-8-5-11-24-18/h3-12H,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQWQMVBBQKHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701040171 | |

| Record name | 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701040171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289494-16-2 | |

| Record name | 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701040171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 289494-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CHD-5, chemically known as (E)-N-(2-methyl-4-(o-tolyldiazenyl)phenyl)furan-2-carboxamide, is a potent antagonist of the aryl hydrocarbon receptor (AHR). [, , ] The AHR is a ligand-activated transcription factor involved in various cellular processes, including xenobiotic metabolism, cell cycle regulation, and immune responses. [, , ]

A: While the exact binding mechanism is yet to be fully elucidated, this compound acts as a competitive antagonist, likely binding to the ligand-binding domain of the AHR and preventing the binding of agonists. [, , ] This, in turn, inhibits AHR activation and downstream signaling.

A: By inhibiting AHR, this compound effectively blocks agonist-induced AHR nuclear translocation, preventing the formation of the AHR-ARNT complex, and subsequently suppressing the transcription of AHR target genes. [, , ] This leads to the inhibition of AHR-mediated enzyme activity and changes in gene expression profiles related to xenobiotic metabolism, cell cycle control, and immune function. [, , ]

A: this compound is a derivative of the known AHR antagonist CH223191. Research indicates that incorporating electronegative groups at the R1 position of the CH223191 scaffold significantly enhances AHR antagonistic properties. [, , ] this compound, with its specific R1 group, exemplifies this structure-activity relationship.

A: Studies demonstrate that this compound exhibits potent AHR antagonistic activity comparable to, and in some assays even exceeding, that of its parent compound, CH223191. [, , ] Importantly, unlike CH223191, this compound does not display AHR-independent proproliferative effects, suggesting improved selectivity. [, , ]

ANone: The provided research primarily focuses on the discovery and in vitro characterization of this compound as a novel AHR antagonist. Information on its stability under various conditions and potential formulation strategies is not elaborated upon in these studies.

ANone: The research presented primarily focuses on the in vitro characterization of this compound. Data regarding its absorption, distribution, metabolism, excretion, and in vivo activity is not discussed.

ANone: No, the research papers provided do not discuss in vivo efficacy studies or clinical trials for this compound. The focus remains on its synthesis and in vitro characterization as a potent and selective AHR antagonist.

ANone: The provided research does not delve into potential resistance mechanisms or cross-resistance profiles of this compound. Further investigations are needed to explore these aspects.

ANone: The provided research focuses on the pharmacological characterization of this compound and does not address its environmental impact or degradation.

ANone: The provided research does not include comparative analyses with other AHR antagonists, nor does it offer information on production costs or broader impact assessments.

ANone: Further research on this compound could investigate:

A: The discovery of this compound as a potent and selective AHR antagonist provides a valuable tool for investigating the role of AHR in various physiological and pathological processes. [, , ] It offers a starting point for the development of novel therapeutics targeting AHR signaling for the treatment of diseases where AHR dysregulation is implicated.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。